molecular formula C17H18O3 B8393860 4-Benzyloxy-2-ethyl-3-methylbenzoic acid

4-Benzyloxy-2-ethyl-3-methylbenzoic acid

Cat. No.: B8393860
M. Wt: 270.32 g/mol
InChI Key: FSAHMNKMAJKOCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Benzyloxy-2-ethyl-3-methylbenzoic acid is a useful research compound. Its molecular formula is C17H18O3 and its molecular weight is 270.32 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C17H18O3

Molecular Weight

270.32 g/mol

IUPAC Name

2-ethyl-3-methyl-4-phenylmethoxybenzoic acid

InChI

InChI=1S/C17H18O3/c1-3-14-12(2)16(10-9-15(14)17(18)19)20-11-13-7-5-4-6-8-13/h4-10H,3,11H2,1-2H3,(H,18,19)

InChI Key

FSAHMNKMAJKOCT-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=C1C)OCC2=CC=CC=C2)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

2.10 g of 2-ethyl-4-hydroxy-3-methylbenzoic acid (E1) are dissolved in 50 ml of acetone. 3.30 ml of benzyl bromide and 5.10 g of K2CO3 are subsequently added. The reaction suspension is heated under reflux for 18 h overnight, subsequently filtered off with suction, and the filtrate obtained is evaporated to dryness in vacuo. The residue is dissolved in 40 ml of ethanol, and 40 ml of 2.0 N NaOH solution are added. The mixture is then heated under reflux for 3 h. The clear solution is diluted with 150 ml of water and adjusted to pH 1 using 20% hydrochloric acid. After stirring for 30 min, the precipitate formed is filtered off with suction, rinsed with water and dried at 90° C. in vacuo overnight, giving 2.45 g of the title compound as a beige, amorphous solid having a melting point of 169° C.; MS: 270.0 (M+); TLC: Rf=0.36 (cyclohexane/ethyl acetate 2:1 parts by volume).
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
3.3 mL
Type
reactant
Reaction Step Two
Name
Quantity
5.1 g
Type
reactant
Reaction Step Two

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